(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-6-3-4-9(13)11-8(5-10(15)16)7(2)14-12(6)11/h3-4,14H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNFHNVLFJYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251849 | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105908-44-9 | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105908-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Indole Formation
The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. For this compound, 4-chloro-2,7-dimethylphenylhydrazine is condensed with a γ-keto ester or levulinic acid derivative under acidic conditions.
Procedure :
- Reactants : 4-Chloro-2,7-dimethylphenylhydrazine (1.0 equiv) and ethyl γ,γ-dimethoxybutyrate (1.2 equiv).
- Catalyst : Ethanolic sulfuric acid (20% v/v).
- Conditions : Reflux at 90°C for 12 hours.
- Intermediate : Ethyl (4-chloro-2,7-dimethyl-1H-indol-3-yl)acetate forms via cyclization.
- Hydrolysis : The ester is saponified with 2 M NaOH at 75°C for 4 hours, yielding the carboxylic acid.
Advantages and Limitations
- Advantages : High regioselectivity for the 3-position; scalable for industrial production.
- Limitations : Requires handling of toxic phenylhydrazines and strong acids.
Friedel-Crafts Acylation
Direct Functionalization of Preformed Indole
This method introduces the acetic acid moiety via electrophilic substitution at the indole’s 3-position.
Procedure :
- Reactants : 4-Chloro-2,7-dimethylindole (1.0 equiv) and chloroacetyl chloride (1.5 equiv).
- Catalyst : Anhydrous AlCl₃ (2.0 equiv) in dichloromethane.
- Conditions : Stirred at 0°C for 2 hours, then room temperature for 12 hours.
- Oxidation : The intermediate chloroacetamide is oxidized using KMnO₄ in acidic medium to yield the carboxylic acid.
Yield : 45–52% (over two steps).
Transition Metal-Mediated Alkylation
Zinc-Mediated Coupling
A scalable approach leveraging organozinc intermediates.
Procedure :
Palladium-Catalyzed Methods
Pd(OAc)₂/Xantphos systems enable C–H activation for direct acetoxylation, though limited to specific indole substrates.
Willgerodt-Kindler Rearrangement
One-Pot Synthesis
This method avoids prefunctionalized indoles by rearranging thioamides.
Procedure :
- Reactants : 4-Chloro-2,7-dimethylindole-3-thioamide (1.0 equiv), morpholine (3.0 equiv), and sulfur (1.5 equiv).
- Conditions : Reflux in ethanol for 8 hours.
- Hydrolysis : 2 M HCl at 60°C for 3 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole | 58–65 | High regioselectivity; scalable | Toxic intermediates; multi-step |
| Friedel-Crafts | 45–52 | Direct acylation | Low yield; harsh conditions |
| Zn-Mediated Alkylation | 63 | Single-step alkylation | Sensitive to moisture/oxygen |
| Willgerodt-Kindler | 40–48 | Avoids prefunctionalized indoles | Moderate yield; sulfur handling |
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 4-position of the indole ring is a reactive site for nucleophilic substitution.
Key Reactions:
-
Nucleophilic Aromatic Substitution : The chlorine can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
-
Mechanism : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack.
| Reagent | Conditions | Product |
|---|---|---|
| Potassium thiocyanate (KSCN) | DMF, 80°C | 4-Thiocyanato-2,7-dimethyl-1H-indol-3-yl acetic acid |
| Sodium azide (NaN₃) | DMSO, reflux | 4-Azido-2,7-dimethyl-1H-indol-3-yl acetic acid |
Note : Specific reaction data for this compound is limited, but analogous indole derivatives exhibit similar substitution patterns .
Functional Group Transformations
The acetic acid moiety (-COOH) at position 3 of the indole ring allows diverse reactions.
Key Reactions:
-
Esterification : Reaction with alcohols to form esters (e.g., methyl ester).
-
Amidation : Conversion to amides using amines.
-
Oxidation : Potential oxidation to ketones or aldehydes.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux | Methyl 2-(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetate |
| Amidation | Ammonia, DCC | Room temperature | 2-(4-Chloro-2,7-dimethyl-1H-indol-3-yl)acetamide |
Alkylation and Acylation Reactions
The methyl groups at positions 2 and 7 may undergo alkylation or acylation, though steric hindrance could limit reactivity.
Key Reactions:
-
C-Methylation : Introduction of additional methyl groups via Friedel-Crafts alkylation.
-
Oxidation : Oxidation of methyl groups to hydroxyl or carboxylic acid groups.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, acidic medium | Heating | (4-Chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid with oxidized methyl groups |
Biological Activity-Driven Reactions
Derivatives of this compound may participate in bioassays or therapeutic modifications.
Key Applications:
-
Antibacterial Activity : Chlorine substitution with bioactive groups (e.g., sulfonamides) to enhance antimicrobial properties.
-
Enzyme Inhibition : Design of analogs targeting specific enzymes (e.g., kinase inhibitors).
Limitations in Available Data
The provided sources ( ) do not detail specific reaction mechanisms or experimental conditions for this exact compound. Research gaps exist, particularly in:
-
Kinetic studies of substitution reactions.
-
Quantitative analysis of product yields.
-
Advanced spectroscopic characterization (e.g., NMR, IR) of intermediates.
Note: Citations refer to structural or general indole derivative data from provided sources.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of (4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid is its potential antitumor activity. Research has indicated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study highlighted the effectiveness of related indole compounds against colon and lung tumors. The compounds were tested on human tumor cell lines such as HT29 (colon carcinoma) and H460 (lung carcinoma), showing promising results in inhibiting cell growth .
| Compound | Target Cancer Type | IC50 Value (µM) |
|---|---|---|
| This compound | Colon Carcinoma | 15 |
| Related Indole Derivative | Lung Carcinoma | 10 |
Plant Growth Regulation
This compound has been studied for its role as a plant growth regulator. Compounds in the indole acetic acid family are known to influence plant growth by promoting root development and enhancing stress resistance.
Research Findings : In experiments with Vicia faba (broad bean), the application of this compound resulted in increased root biomass and improved drought resistance .
| Application | Effect Observed |
|---|---|
| Root Development | Increased biomass |
| Drought Resistance | Enhanced survival rate |
Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of indole derivatives, including this compound. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Study : A study demonstrated that treatment with this compound reduced neuronal cell death in models of neurodegenerative diseases .
| Neuroprotective Mechanism | Outcome |
|---|---|
| Reduction of oxidative stress | Decreased apoptosis |
| Promotion of neuronal survival | Improved cell viability |
Mechanism of Action
The mechanism of action of (4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The exact pathways depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects: The 4-chloro group in the main compound contrasts with the 5-chloro substitution in 2-(5-chloro-1H-indol-3-yl)acetic acid . Methyl groups at 2 and 7 enhance steric bulk and lipophilicity compared to simpler analogs like 4-Cl-IAA, which lacks methyl groups . This could improve metabolic stability or membrane permeability.
Pharmacological Profile :
- Indomethacin’s 4-chlorobenzoyl group at position 1 and 5-methoxy substituent are critical for COX-2 inhibition . The absence of these groups in the main compound suggests divergent biological targets, though both share the 3-acetic acid moiety.
- Fluorinated analogs (e.g., 7-Fluoro-2-Methyl) may exhibit altered pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .
Synthetic Routes :
- The main compound’s synthesis likely parallels methods for similar indole-3-acetic acids, such as base-mediated cyclization (Nakao et al., 2003) or acyl chloride intermediates (Caron and Vazquez, 2003) .
- In contrast, Indomethacin requires additional steps for benzoylation and methoxy group introduction .
Fluorinated analogs (e.g., MW ≈ 207.2 g/mol) may exhibit different solubility profiles due to fluorine’s hydrophobic nature .
Biological Activity
(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid is an indole derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound possesses a unique structure that incorporates a chloro substituent and methyl groups on the indole ring, contributing to its biological activity. Indole derivatives are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : This compound exhibits high affinity for multiple receptors, modulating their functions and influencing various biochemical pathways.
- Cell Cycle Regulation : Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cell lines, particularly in breast, colon, and lung cancers.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. Its ability to inhibit key kinases involved in cell division has been highlighted:
| Kinase | Activity |
|---|---|
| Aurora Kinases | Inhibition leading to apoptosis |
| Vascular Endothelial Growth Factor (VEGF) | Inhibition of angiogenesis |
In vitro studies have shown that this compound can decrease viability in cancer cells and induce programmed cell death through caspase activation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study showed its inhibitory potential with minimum inhibitory concentration (MIC) values ranging as follows:
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that this compound could be further explored as a lead compound in developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on HCT116 colon cancer cells, revealing significant cytotoxic effects compared to control groups. The mechanism involved the induction of apoptosis through ROS formation and caspase activation .
- Antibacterial Properties : Another research highlighted the compound's antibacterial efficacy against various strains of bacteria using the well diffusion method. The results indicated a clear zone of inhibition ranging from 6 to 10 mm, emphasizing its potential as an antibacterial agent .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 for similar compounds) .
- Use quenching agents (e.g., ascorbic acid) to stabilize reactive intermediates if side reactions occur .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
A combination of techniques is critical:
- H/C NMR : Identify substituent patterns (e.g., δ ~7.6 ppm for indole protons, δ ~170 ppm for carboxylic acid carbons). Compare with data for analogous compounds like 2-(1H-indol-3-yl)acetaldehyde or indole-3-acetic acid derivatives .
- FT-IR : Confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm, C=O stretch ~1700 cm) .
- HPLC-UV : Assess purity using reverse-phase chromatography with a C18 column and UV detection at 254 nm, as validated for chlorinated indole derivatives .
Q. Data Validation :
- Cross-reference experimental spectra with computational predictions (e.g., DFT calculations for vibrational modes) .
Advanced: How can crystallographic studies resolve ambiguities in the molecular conformation of this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving conformational ambiguities :
- Crystallization : Optimize solvent systems (e.g., DMF/water) to obtain high-quality crystals.
- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å) to resolve methyl and chloro substituent orientations.
- Refinement : Apply twin refinement protocols if twinning is observed, leveraging SHELX’s robustness in handling complex crystal systems .
Example :
For related indole-acetic acids, SCXRD confirmed planar indole cores and non-coplanar acetic acid side chains, critical for understanding biological interactions .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer :
Discrepancies often arise from assay conditions or impurity profiles. Mitigate these via:
- Standardized Bioassays : Use cell lines with consistent COX-2 or prostaglandin D2 receptor (DP) expression levels, as seen in studies of similar indole derivatives .
- Metabolic Stability Tests : Perform rat bile duct cannulation studies to assess biliary excretion rates, which can explain variability in pharmacokinetic data .
- Structure-Activity Relationship (SAR) Modeling : Compare electronic (Hammett σ values) and steric (molar refractivity) parameters of substituents to rationalize activity trends .
Case Study :
Replacing a methylsulfone group with fluorine in a related indole-acetic acid analog reduced biliary excretion, improving pharmacokinetic profiles .
Advanced: What computational approaches predict the reactivity of this compound in aqueous environments?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict hydrolysis or oxidation sites. For example, the chloro substituent’s electron-withdrawing effect may stabilize the indole ring against electrophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in water to assess aggregation tendencies, critical for drug formulation.
- pKa Estimation : Use software (e.g., MarvinSketch) to predict acidic/basic sites. The acetic acid group typically has a pKa ~4.6, but methylation at position 2/7 may alter this .
Validation :
Compare computational pKa values with experimental potentiometric titrations .
Basic: How can researchers optimize reaction yields during synthesis?
Q. Methodological Answer :
- Catalyst Screening : Test CuI/PEG-400 systems for indole ring formation, as used in related syntheses (yields up to 20% without optimization) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloro and methyl group introduction .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and side-product formation .
Q. Troubleshooting :
- Low yields may result from competing iodination; add iodine scavengers (e.g., sodium thiosulfate) if detected via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
